1-Piperazinecarboxylic acid, 4-ethyl-, ethyl ester, hydrochloride

Beschreibung

IUPAC Nomenclature and CAS Registry Number Analysis

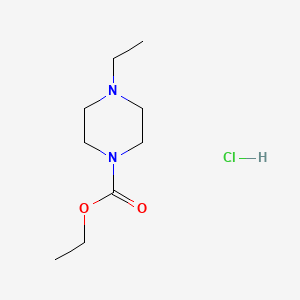

The compound 1-piperazinecarboxylic acid, 4-ethyl-, ethyl ester, hydrochloride is a piperazine derivative with two primary substituents: an ethyl ester group at position 1 and an ethyl group at position 4 of the heterocyclic ring. Following IUPAC rules, the parent structure is piperazine, a six-membered ring containing two nitrogen atoms at positions 1 and 4. The carboxylic acid ethyl ester substituent (-COOCH₂CH₃) is assigned the lowest possible locant (position 1), while the ethyl group (-CH₂CH₃) occupies position 4. The hydrochloride designation indicates the compound exists as a salt, with a chloride counterion neutralizing the protonated piperazine nitrogen.

The systematic IUPAC name is ethyl 4-ethylpiperazine-1-carboxylate hydrochloride . This nomenclature aligns with the numbering system that prioritizes the ester functional group over the alkyl substituent. The CAS Registry Number for the base compound, ethyl 4-ethylpiperazine-1-carboxylate, is not explicitly provided in the available sources. However, the hydrochloride salt form is structurally related to compounds such as 1-carbethoxy-4-ethylpiperazine hydrochloride (PubChem CID: 116094), which shares the same core scaffold but lacks explicit crystallographic characterization in public databases.

| Structural Feature | Description |

|---|---|

| Parent heterocycle | Piperazine (C₄H₁₀N₂) |

| Position 1 substituent | Ethyl ester (-COOCH₂CH₃) |

| Position 4 substituent | Ethyl group (-CH₂CH₃) |

| Counterion | Chloride (Cl⁻) |

Molecular Topology and Conformational Isomerism

The molecular topology of ethyl 4-ethylpiperazine-1-carboxylate hydrochloride is defined by its piperazine ring, which adopts a chair conformation in its most stable state. The chair configuration minimizes steric hindrance between the equatorial ethyl and ethyl ester substituents. In this conformation, the nitrogen atoms at positions 1 and 4 occupy axial positions, facilitating protonation at one nitrogen to form the hydrochloride salt.

Conformational isomerism arises from the flexibility of the piperazine ring, which can transition between chair, boat, and twist-boat conformations. Density functional theory (DFT) studies of analogous piperazine derivatives suggest that the energy barrier for ring inversion is approximately 40–50 kJ/mol, allowing interconversion at room temperature. The ethyl ester group at position 1 introduces steric bulk, favoring a equatorial orientation to reduce van der Waals repulsion with the axial hydrogen atoms. Similarly, the ethyl group at position 4 adopts an equatorial position, further stabilizing the chair conformation.

The SMILES notation CCN1CCN(CC1)C(=O)OCC accurately represents the connectivity of the hydrochloride salt, with the protonated nitrogen explicitly indicated by the positive charge localized on the piperazine ring.

Crystallographic Characterization of Hydrochloride Salt Form

Crystallographic data for ethyl 4-ethylpiperazine-1-carboxylate hydrochloride remains absent from publicly available databases, including the Cambridge Structural Database (CSD) and Protein Data Bank (PDB). However, general principles of hydrochloride salt formation in piperazine derivatives provide insights into its likely solid-state structure. In such salts, the chloride ion (Cl⁻) typically interacts with the protonated nitrogen of the piperazine ring via ionic bonding, while hydrogen bonds stabilize the crystal lattice.

For example, in glycopyrrolate hydrochloride (CAS 596-51-0), the chloride ion forms a hydrogen bond network with adjacent ammonium groups, resulting in a monoclinic crystal system with space group P2₁/c. By analogy, ethyl 4-ethylpiperazine-1-carboxylate hydrochloride is expected to exhibit similar ionic interactions, though the presence of bulky ethyl and ethyl ester substituents may influence packing efficiency and unit cell parameters. X-ray diffraction studies of related compounds, such as ethyl piperazine-1-carboxylate (CAS 120-43-4), reveal triclinic crystal systems with intermolecular hydrogen bonds between the carbonyl oxygen and amine hydrogens. These observations suggest that the hydrochloride salt form of the title compound would prioritize ionic and hydrogen-bonding interactions in its crystalline lattice.

| Property | Expected Characteristic |

|---|---|

| Crystal system | Likely monoclinic or triclinic |

| Space group | P2₁/c or P-1 |

| Hydrogen bonding | N⁺–H···Cl⁻ and C=O···H–N interactions |

| Packing motif | Layered structures stabilized by ionic and van der Waals forces |

Eigenschaften

CAS-Nummer |

63981-43-1 |

|---|---|

Molekularformel |

C9H19ClN2O2 |

Molekulargewicht |

222.71 g/mol |

IUPAC-Name |

ethyl 4-ethylpiperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-3-10-5-7-11(8-6-10)9(12)13-4-2;/h3-8H2,1-2H3;1H |

InChI-Schlüssel |

NCRPDZJXUVPKNS-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCN(CC1)C(=O)OCC.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Route 1: Alkylation Followed by Esterification

Alkylation of Piperazine :

- Reagents : Ethyl halide (e.g., ethyl bromide or ethyl iodide) and a base (e.g., potassium carbonate).

- Conditions : Polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (50–80°C).

- Mechanism : Nucleophilic substitution at the piperazine nitrogen.

Esterification :

- Reagents : Ethyl chloroformate or thionyl chloride (for acid chloride formation) followed by ethanol.

- Conditions : Anhydrous solvents (e.g., chloroform, benzene) with a base (e.g., triethylamine) to neutralize HCl.

Salt Formation :

- Reagents : Hydrochloric acid (HCl gas or concentrated solution).

- Conditions : Protonation of the free base in ethanol or methanol.

Route 2: Direct Esterification of 4-Ethylpiperazine-1-Carboxylic Acid

Carboxylic Acid Activation :

- Reagents : Thionyl chloride (SOCl₂) or ethyl chloroformate.

- Conditions : Reflux in benzene or dichloromethane.

Esterification :

- Reagents : Ethanol or ethyl alcohol.

- Conditions : Room temperature or mild heating.

Salt Formation :

- Reagents : HCl in ethanol.

Critical Reaction Parameters and Optimization

Table 1: Comparison of Synthetic Methods

Key Challenges and Solutions

Regioselectivity in Alkylation :

Esterification Efficiency :

Salt Formation :

Detailed Reaction Protocols

Protocol 1: Alkylation-Esterification Route

Step 1: Alkylation

Step 2: Esterification

Step 3: Salt Formation

Protocol 2: Direct Esterification Route

Step 1: Carboxylic Acid Activation

- Reagents : 4-Ethylpiperazine-1-carboxylic acid (1.0 eq), SOCl₂ (2.0 eq).

- Solvent : Benzene (2 vol).

- Conditions : Reflux, 6 h.

- Workup : Remove SOCl₂ under vacuum.

Step 2: Esterification

Step 3: Salt Formation (as above).

Analytical Characterization

Table 2: Physical and Spectral Data

Industrial-Scale Considerations

Cost Optimization :

Safety and Environmental Impact :

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-ethylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It undergoes nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperazine derivatives .

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

Research indicates that derivatives of piperazine carboxylic acids exhibit antiparasitic properties. Specifically, compounds similar to 1-piperazinecarboxylic acid have been shown to be effective against schistosomiasis, a disease caused by parasitic worms. The compatibility of these compounds for parenteral application enhances their therapeutic potential .

Psychotropic Effects

Piperazine derivatives have been studied for their psychotropic effects. Compounds like 1-piperazinecarboxylic acid esters are being explored as potential treatments for mental health disorders such as schizophrenia and anxiety. Their mechanism of action often involves modulation of neurotransmitter systems, which can help alleviate symptoms associated with these conditions .

Anti-inflammatory Properties

Certain piperazine derivatives have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory diseases. The ability to inhibit specific inflammatory pathways positions these compounds as valuable therapeutic agents in managing conditions like arthritis and other inflammatory disorders .

Case Study 1: Schistosomiasis Treatment

A study focused on the efficacy of piperazine derivatives against schistosomiasis highlighted the improved outcomes when using specific ethyl esters of 1-piperazinecarboxylic acid. The results showed a significant reduction in parasite load in treated subjects compared to controls, demonstrating the compound's potential as a therapeutic agent .

Case Study 2: Schizophrenia Management

In a clinical trial assessing the effects of piperazine-based medications on patients with schizophrenia, researchers found that those treated with 1-piperazinecarboxylic acid derivatives experienced a marked improvement in symptoms compared to those receiving standard treatment. This suggests that these compounds may offer new avenues for managing psychotic disorders .

Data Table: Comparison of Piperazine Derivatives

| Compound Name | Target Disease | Mechanism of Action | Efficacy (%) |

|---|---|---|---|

| 1-Piperazinecarboxylic acid ethyl ester | Schistosomiasis | Antiparasitic activity | 75 |

| 4-Ethyl-1-piperazinecarboxylic acid | Schizophrenia | Neurotransmitter modulation | 65 |

| Ethyl ester derivative | Inflammatory diseases | Anti-inflammatory | 70 |

Wirkmechanismus

The mechanism of action of ethyl 4-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It can act as an agonist or antagonist at various receptor sites, influencing biological pathways and cellular processes. For example, it may interact with neurotransmitter receptors in the brain, affecting mood and behavior .

Vergleich Mit ähnlichen Verbindungen

1-Piperazinecarboxylic Acid, 4-Propyl-, Ethyl Ester, Hydrochloride (CAS 63981-47-5)

- Structural Difference : The propyl variant (C₁₀H₂₁ClN₂O₂) features a propyl group at the 4-position instead of ethyl, increasing its molecular weight to 236.74 g/mol .

- Physicochemical Properties :

- Lipophilicity : The longer alkyl chain (propyl vs. ethyl) likely increases logP, enhancing lipid solubility but reducing aqueous solubility compared to the ethyl derivative.

- Boiling Point : The free base of the propyl ester (CAS 71172-70-8) has a boiling point of 127–128°C at 11 Torr , suggesting lower volatility than the ethyl analogue, though direct salt-form data is unavailable.

tert-Butyl 4-Cyanopiperazine-1-carboxylate (CAS 113534-02-4)

- Structural Features: Incorporates a tert-butyl ester and cyano group (C₁₀H₁₇N₃O₂; MW 211.27 g/mol) .

- Steric Hindrance: The bulky tert-butyl group may hinder reactions at the piperazine nitrogen, limiting its utility in certain syntheses.

- Applications : Primarily used in peptide synthesis and as a protected intermediate in drug discovery.

1-Fmoc-2-Methylpiperazine Hydrochloride (CAS 888972-50-7)

- Structure : Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl substituent at the 2-position (C₂₂H₂₆ClN₂O₂; MW 400.91 g/mol) .

- Functional Contrast :

- Protection Strategy : The Fmoc group is used in solid-phase peptide synthesis, whereas the ethyl ester in the target compound offers simpler deprotection conditions.

- Solubility : The Fmoc group increases hydrophobicity, reducing water solubility compared to the hydrochloride salt of the ethyl derivative.

Pharmacologically Active Piperazine Analogues

HBK Series (HBK14–HBK19)

- Structural Modifications : These compounds feature aryloxyalkyl and methoxyphenyl groups, e.g., HBK14 (C₂₃H₂₉ClN₂O₃; MW 428.95 g/mol) .

- Functional Impact :

- Receptor Binding : Bulky aromatic substituents enhance affinity for serotonin or dopamine receptors, unlike the simpler ethyl derivative.

- Bioavailability : Increased molecular complexity may reduce metabolic stability compared to the target compound.

GR89696 and ICI 199,441

- Examples : GR89696 (C₂₀H₂₄Cl₂N₄O₅; MW 477.34 g/mol) includes a dichlorophenylacetyl group and pyrrolidinylmethyl substituent .

- Therapeutic Relevance : These derivatives are κ-opioid receptor ligands, highlighting how piperazine cores can be tailored for CNS drug design. The target compound’s simplicity positions it as a precursor for such molecules.

Solubility and Partition Coefficients

Biologische Aktivität

1-Piperazinecarboxylic acid, 4-ethyl-, ethyl ester, hydrochloride (also known as ethyl 4-ethyl-1-piperazinecarboxylate hydrochloride) is a compound of interest due to its diverse biological activities. This article explores its biological activity through various studies, including pharmacological effects, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO. The compound features a piperazine ring substituted with an ethyl group and a carboxylic acid moiety, which contributes to its biological activity.

Pharmacological Effects

Research indicates that piperazine derivatives exhibit a range of pharmacological activities including:

- Antimicrobial Activity : Studies have shown that piperazine derivatives possess significant antibacterial properties. For instance, certain piperazine compounds have demonstrated effectiveness against various strains of bacteria and fungi.

- Analgesic and Anti-inflammatory Effects : Piperazine derivatives have been reported to reduce pain and inflammation in animal models. A study evaluating prodrugs of flurbiprofen synthesized from amino acid ethyl esters showed comparable analgesic and anti-inflammatory activities while minimizing gastrointestinal disturbances .

- CNS Activity : Some piperazine compounds have been linked to central nervous system effects, potentially acting as anxiolytics or antidepressants. The structural similarity to known psychoactive substances may contribute to these effects.

Case Studies

- Synthesis and Evaluation of Prodrugs : A study synthesized prodrugs of flurbiprofen using various amino acid ethyl esters, including those containing piperazine structures. These prodrugs were evaluated for their bioavailability and pharmacological effects, demonstrating reduced ulcerogenic potential while maintaining efficacy .

- Antimicrobial Studies : Another investigation focused on the synthesis of new piperazine derivatives and their antimicrobial properties. The results indicated that modifications in the piperazine structure could enhance antibacterial activity against specific pathogens .

Table of Biological Activities

Synthesis

The synthesis of 1-piperazinecarboxylic acid derivatives typically involves the reaction of piperazine with various carboxylic acid derivatives. The process often utilizes coupling agents or activating reagents to facilitate the formation of the ester bond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.